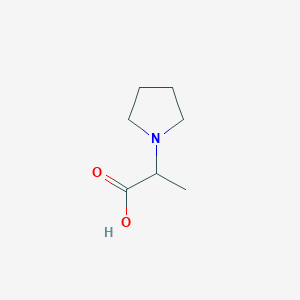

2-吡咯烷-1-基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

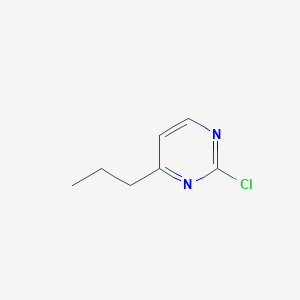

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves various chemical reactions, including palladium-catalyzed cyanation/reduction sequences, diastereoselective syntheses via catalyzed reactions of aldehydes, amines, and cyclopropanediesters, and the generation of pyrrolidine derivatives through 1,3-dipolar cycloaddition of azomethine ylides (Wang et al., 2006); (Carson & Kerr, 2005); (Komatsu et al., 2002).

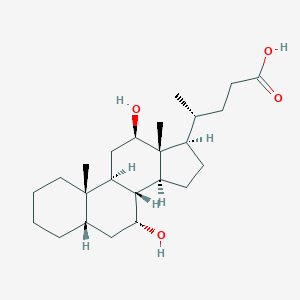

Molecular Structure Analysis

Investigations into the crystal structure of pyridine derivatives resembling 2-Pyrrolidin-1-ylpropanoic acid reveal intricate details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions, that are crucial for their chemical reactivity and potential applications (Ramasubramanian et al., 2007).

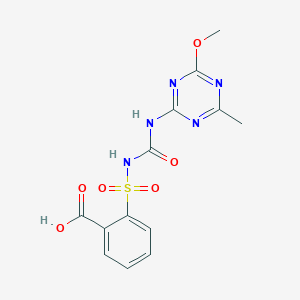

Chemical Reactions and Properties

The chemical reactions and properties of pyrrolidine derivatives are diverse, involving catalytic asymmetric synthesis, transannulation reactions with heterocyclic enamines, and oxidative decarboxylation-beta-iodination of amino acids to produce various substituted pyrrolidines and pyrrolidinones with specific configurations (Adrio & Carretero, 2019); (Suresh et al., 2012).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility, crystallinity, and thermal behavior, are influenced by their molecular structure and substitution patterns. These properties are essential for their application in various fields, including pharmaceuticals and material science.

Chemical Properties Analysis

Pyrrolidine derivatives exhibit a range of chemical properties, such as reactivity towards different organic synthesis reactions, including cycloadditions, asymmetric syntheses, and ring transformations. These reactions are crucial for the synthesis of biologically active compounds and functional materials (Boto et al., 2001).

科学研究应用

药物发现

吡咯烷环是“2-吡咯烷-1-基丙酸”结构的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及环的非平面性导致的三维(3D)覆盖范围的增加,这种饱和支架的兴趣因其能够有效地探索药效团空间而得到增强 .

抗癌剂

据报道,吡咯烷衍生物具有抗癌特性 . 由于对映选择性蛋白的结合模式不同,取代基的空间取向会导致药物候选物的生物学特性不同 .

抗菌剂

吡咯烷化合物也表现出抗菌特性 . 吡咯烷环中碳的立体异构性是影响这些化合物生物学特性的最重要特征之一 .

中枢神经系统疾病

吡咯烷衍生物已用于治疗中枢神经系统疾病 . 吡咯烷环及其衍生物,包括吡咯嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇,因其生物活性而被文献记载 .

抗糖尿病药

作用机制

Target of Action

The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research

Pharmacokinetics

Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Pyrrolidin-1-ylpropanoic acid, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.

属性

IUPAC Name |

2-pyrrolidin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBOIOLDSOIGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390101 |

Source

|

| Record name | 2-pyrrolidin-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123912-78-7 |

Source

|

| Record name | 2-pyrrolidin-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。